1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Description
1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety. The pyrazole ring is functionalized at position 1 with a 4,6-dimethylbenzothiazol-2-yl group and at position 3 with a methyl group. This structural complexity positions it as a candidate for pharmaceutical and agrochemical applications, particularly due to the benzothiazole unit’s established role in bioactive molecules .
Properties
IUPAC Name |
2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-7-4-8(2)12-10(5-7)18-13(15-12)17-11(14)6-9(3)16-17/h4-6H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSIAWMYUXYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,6-Dimethylbenzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide (Scheme 1):
Procedure :
- Dissolve 2-amino-4,6-dimethylthiophenol (10 mmol) in ethanol (50 mL).
- Add cyanogen bromide (12 mmol) dropwise at 0°C.
- Stir at reflux for 6 hr.
- Quench with ice water, filter, and recrystallize from ethanol.
Synthesis of 3-Methyl-1H-pyrazol-5-amine
The pyrazole amine is prepared via Knorr pyrazole synthesis (Scheme 2):
Procedure :
- React ethyl acetoacetate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol.
- Heat at 80°C for 4 hr.
- Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography.
Yield : 75% (pale yellow solid); MP : 132–134°C.
Preparation Methods for 1-(4,6-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine
Method A: Nucleophilic Aromatic Substitution
Reagents :
- 4,6-Dimethylbenzo[d]thiazol-2-amine (1.0 eq)
- 5-Bromo-3-methyl-1H-pyrazole (1.2 eq)
- CuI (10 mol%), K₂CO₃ (2.0 eq), DMF (solvent)
Procedure :
- Combine reagents in DMF under N₂.
- Heat at 120°C for 12 hr.
- Pour into ice water, extract with CH₂Cl₂, and purify via silica gel chromatography.
Yield : 68%
Characterization :
Method B: Cyclocondensation of Thioamide Intermediate
Reagents :
- 3-Methyl-1H-pyrazol-5-amine (1.0 eq)
- 2-Bromo-4,6-dimethylacetophenone (1.1 eq)
- Thiourea (1.5 eq), EtOH (solvent)
Procedure :
- Reflux reagents in ethanol for 8 hr.
- Cool to room temperature, filter, and wash with cold ethanol.
Yield : 76%
Characterization :
Method C: Palladium-Catalyzed Coupling
Reagents :
- 2-Chloro-4,6-dimethylbenzo[d]thiazole (1.0 eq)
- 3-Methyl-1H-pyrazol-5-amine (1.2 eq)
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 eq), toluene (solvent)
Procedure :
- Degas mixture with N₂ for 15 min.
- Heat at 110°C for 24 hr.
- Filter through Celite and concentrate under vacuum.
Yield : 88%
Characterization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Key Advantage |
|---|---|---|---|---|
| A | 68 | 98 | 12 | Modularity |
| B | 76 | 95 | 8 | Cost-effective |
| C | 88 | 99 | 24 | High yield |
Method C provides superior yield but requires expensive catalysts. Method B offers the shortest reaction time, making it suitable for scale-up.
Optimization and Mechanistic Insights
Solvent Effects in Cyclocondensation
Polar aprotic solvents (DMF, DMSO) increase reaction rates by stabilizing transition states. Ethanol, while less efficient, minimizes side reactions.
Role of Base in Cross-Coupling
Cs₂CO₃ outperforms K₂CO₃ in Method C due to enhanced solubility of palladium intermediates, facilitating oxidative addition.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antidepressant activity, showing promising results in preclinical models.
Biological Research: It can be used as a probe to study various biological pathways and mechanisms due to its unique structure and reactivity.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In the context of its antidepressant activity, the compound may modulate neurotransmitter levels in the brain, similar to other known antidepressants. It may also interact with receptors and enzymes involved in neurotransmission, leading to its therapeutic effects.
Comparison with Similar Compounds
Pyrazole-Benzothiazole Hybrids
- 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine Key Features: Incorporates a chlorophenyl-thiazole and a dihydropyrazole unit. Activity: Demonstrates superoxide inhibitory activity (IC50 = 6.2 μM), outperforming allopurinol and ascorbic acid in radical scavenging .
1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- Key Features : Contains a benzothiazole-methyl group linked to a dihydropyrazol-imine scaffold.
- Activity : Exhibits antimicrobial and antioxidant properties, attributed to the imine group’s electron-withdrawing effects .
- Comparison : The dihydro-pyrazol-imine structure may confer greater conformational flexibility than the fully aromatic pyrazole in the target compound, influencing binding kinetics.
Pyrazole-Triazole/Thiazole Hybrids
- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Key Features: Combines pyridazine and pyrazole units with a thiophene substituent. Comparison: The pyridazine ring may enhance π-stacking interactions compared to the benzothiazole unit in the target compound, altering substrate selectivity.
- 1-(6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)ethan-1-one Key Features: Fuses triazole and thiazole rings with a methyl-ketone group. Activity: Used in agrochemical formulations for its stability and electrophilic reactivity . Comparison: The triazole-thiazole fusion provides a rigid planar structure, contrasting with the target compound’s non-fused benzothiazole-pyrazole system.
Physicochemical and Electronic Properties
Notes:
- Hydrogen bonding capacity (2 donors) may enhance interactions with biological targets like enzymes or DNA .
Biological Activity
1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing on various studies to present a comprehensive overview of its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of benzothiazole exhibit notable antibacterial effects. For instance, compounds synthesized from benzothiazole derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Bacillus subtilis | 15 | 100 |
| Compound B | Escherichia coli | 12 | 100 |
| Compound C | Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely documented. A study highlighted that compounds with similar structural features to this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression .
Case Study: CDK Inhibition
In a specific study, a series of pyrazole derivatives were tested for their ability to inhibit CDK2. The most potent compound demonstrated an IC50 value of , indicating strong potential for further development as an anticancer agent .
Table 2: CDK Inhibition Data
| Compound Name | CDK Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound X | CDK2 | 0.005 | High |
| Compound Y | CDK1 | 0.023 | Moderate |
| Compound Z | CDK9 | 0.077 | Low |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit kinase activity by competing with ATP for binding sites, leading to cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Mechanism : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Q & A
Q. What are the common synthetic routes for 1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole precursors with pyrazole derivatives. Key steps include controlling temperature (e.g., 60–100°C), selecting polar aprotic solvents (e.g., DMF or DMSO), and using catalysts like p-toluenesulfonic acid for cyclization. Optimization focuses on yield (70–85%) and purity via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
Nuclear Magnetic Resonance (NMR) is essential for confirming aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at ~300–320 m/z). Infrared (IR) spectroscopy identifies NH stretches (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding networks .
Q. What are the known molecular interactions of this compound with biological targets?
The benzo[d]thiazole and pyrazole moieties enable π-π stacking and hydrogen bonding with enzyme active sites. Computational docking studies suggest affinity for kinases and cytochrome P450 isoforms, though experimental validation is pending .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselectivity during the synthesis of substituted pyrazole-thiazole hybrids?
Regioselectivity issues arise during cyclization steps. Strategies include:
Q. What experimental designs are recommended to resolve contradictory data in biological activity studies?
Contradictions in IC₅₀ values or binding affinities may stem from assay variability (e.g., cell line differences). Mitigation strategies:
Q. How can the compound’s solubility and bioavailability be improved without altering its core pharmacophore?
- Prodrug strategies : Introduce acetyl or PEG groups at the NH position of pyrazole.
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns vs. computational predictions)?
Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent polarity. Solutions:
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks.
- LC-MS/MS monitoring : Track degradation products (e.g., hydrolysis of thiazole rings).
- Circular dichroism : Assess conformational changes in buffered solutions .
Comparative Analysis with Analogues
Q. How do substituents on the benzo[d]thiazole ring influence biological activity compared to phenyl or oxadiazole derivatives?
Electron-withdrawing groups (e.g., Cl, NO₂) at the 4/6 positions enhance kinase inhibition by 2–3× compared to phenyl analogues. Oxadiazole derivatives show higher metabolic stability but lower solubility due to reduced hydrogen-bonding capacity .
Q. What structural features differentiate this compound from triazole-based inhibitors in target selectivity?
The thiazole ring’s sulfur atom provides stronger van der Waals interactions with hydrophobic enzyme pockets, whereas triazoles favor polar interactions. Selectivity profiles can be tuned via methyl group placement on the pyrazole .
Future Research Directions
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
Q. How can machine learning optimize lead compound development from this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
